Molecular Weight Differentiation: Target Compound vs. Common (Acetylamino)pyridine Building Blocks
The target compound has a molecular weight of 192.21 g mol⁻¹, which is 42.03 g mol⁻¹ higher (+28 %) than the 150.18 g mol⁻¹ typical of mono‑substituted (acetylamino)pyridine building blocks such as N‑(2‑methylpyridin‑4‑yl)acetamide (CAS 18085‑47‑7) and 2‑acetamido‑4‑methylpyridine (CAS 5327‑32‑2) [1]. This mass difference corresponds to the additional C₂H₂O acetyl substituent and serves as a definitive identifier for procurement verification via LC‑MS or HRMS [1].
| Evidence Dimension | Molecular weight (g mol⁻¹) |
|---|---|
| Target Compound Data | 192.21 |
| Comparator Or Baseline | N-(2-methylpyridin-4-yl)acetamide (CAS 18085-47-7): 150.18; 2-acetamido-4-methylpyridine (CAS 5327-32-2): 150.18 |
| Quantified Difference | +42.03 g mol⁻¹ (+28 %) |
| Conditions | Computed molecular weight (PubChem); verified by vendor QC (LC‑MS) |
Why This Matters
This molecular weight delta enables unambiguous identity confirmation of the correct 5‑acetyl‑substituted building block by routine LC‑MS, preventing procurement errors where a non‑acetylated analog is mistakenly supplied.
- [1] PubChem Compound Summary for CID 14656020, N-(5-Acetyl-2-methylpyridin-4-yl)acetamide. National Center for Biotechnology Information (2025). View Source
